molecular formula C10H6O4 B1668906 Chromocarb CAS No. 4940-39-0

Chromocarb

Cat. No.: B1668906
CAS No.: 4940-39-0
M. Wt: 190.15 g/mol
InChI Key: RVMGXWBCQGAWBR-UHFFFAOYSA-N
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Preparation Methods

Chromocarb can be synthesized through various synthetic routes. One common method involves the reaction of chromone with carbon dioxide under high pressure and temperature conditions . The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the carboxylation process. Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Chromocarb undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form chromone-2-carboxylic acid derivatives.

    Reduction: Reduction of this compound can yield chromone derivatives with reduced functional groups.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

The major products formed from these reactions include various chromone derivatives, which can be further utilized in pharmaceutical and chemical research .

Scientific Research Applications

Chromocarb has a wide range of scientific research applications:

Comparison with Similar Compounds

Chromocarb can be compared with other similar compounds, such as:

This compound’s uniqueness lies in its combination of vasoprotective properties and its ability to undergo various chemical reactions, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

4-oxochromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O4/c11-7-5-9(10(12)13)14-8-4-2-1-3-6(7)8/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMGXWBCQGAWBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045878
Record name Chromocarb
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4940-39-0
Record name 4-Oxo-4H-1-benzopyran-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4940-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Chromocarb [INN:DCF]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name chromocarb
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Record name Chromocarb
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Record name 4-oxo-4H-chromene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
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Record name CHROMOCARB
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Synthesis routes and methods I

Procedure details

LP-1 ctrl was synthesized by following Scheme 1 (FIG. 14). Rink SS resin was deprotected and loaded with monoethyl succinate (5 eq) and DIC (5 eq) in DMF for 2 hrs. The rest of the amino acids were added successively and the final product was purified by following the same methods described above.
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Synthesis routes and methods II

Procedure details

2'-hydroxyacetophenone (25.7 g) and diethyl oxalate (33.1 g) were added to a solution of sodium ethoxide in ethanol (prepared from 13.0 g of sodium and 375 ml of ethanol), and the mixture was heated for 1 hour while refluxing. After the reaction mixture was cooled to room temperature, ethyl ether (500 ml) was added, and the separating crystals were collected by filtration. To this crystal, 2N hydrochloric acid (600 ml) was added, followed by ethyl ether extraction. The ethyl ether layer was washed with water and dried (MgSO4), after which it was concentrated under reduced pressure. The residual oily substance was dissolved in acetic acid-concentrated hydrochloric acid (1:1,200 ml) and heated for 1 hour while refluxing. The reaction mixture was poured over water (1 liter); the separated crystals were collected by filtration and then washed by sequential additions of water, ethanol and ethyl ether in that order, to yield 4-oxo-4H-1-benzopyran-2-carboxylic acid (83.5%), which was then recrystallized from ethanol to yield colorless needles having a melting point of 240° to 241° C. (decomposed).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Chromocarb diethylamine in reducing blood-brain barrier permeability disruption?

A1: While the exact mechanism is not fully elucidated, research suggests that this compound diethylamine might act by protecting the structural integrity of blood vessels. In a study using collagenase to induce blood-brain barrier disruption, pretreatment with this compound diethylamine significantly reduced the degradation of the vascular wall. [] This protective effect was evidenced by reduced permeability, faster recovery time, lower hydroxyproline levels in cerebrospinal fluid, and preserved collagen content in brain capillary basal lamina. []

Q2: Has this compound diethylamine demonstrated efficacy in treating ocular inflammation?

A2: Yes, studies indicate that this compound diethylamine exhibits a protective effect against inflammation-induced blood-ocular barrier disruption. In a rabbit model of uveitis induced by clove oil, topical application of this compound diethylamine significantly reduced the leakage of radiolabeled serum albumin into the aqueous humor, indicating a preservation of barrier integrity. [] Notably, while lacking inherent anti-inflammatory properties, the compound showed comparable efficacy to prednisolone in mitigating corneal edema and blood-ocular barrier disruption. []

Q3: Can this compound diethylamine mitigate oxidative stress in ocular tissues following surgical procedures?

A3: Research suggests that this compound diethylamine exhibits potent antioxidant properties in the context of surgically induced oxidative stress in ocular tissues. A study investigated the effect of oral this compound diethylamine pretreatment on malondialdehyde levels (a marker of lipid peroxidation) in rabbit eyes following vitrectomy. [] The results demonstrated that this compound diethylamine effectively suppressed the increase in retinal malondialdehyde levels typically observed after vitrectomy, indicating a protective effect against oxidative damage. []

Q4: Are there any studies investigating the pharmacokinetic properties of this compound diethylamine?

A4: While limited information is available regarding the detailed pharmacokinetic profile of this compound diethylamine, one study investigated the kinetics of the compound in pigmented rabbits following a single ocular instillation. [] This study utilized a radiolabeled form of this compound to track its distribution and elimination. [] Further research is needed to fully elucidate the absorption, distribution, metabolism, and excretion profile of the compound.

Q5: Does this compound diethylamine show promise in treating venous insufficiency?

A5: Several clinical studies have explored the therapeutic potential of this compound diethylamine in managing peripheral venous insufficiency. Research has investigated its effects on venous compliance and capillary resistance in humans. [, ] Additionally, studies have assessed the venotropic effects of this compound diethylamine in patients with varices using Xenon-133. [] These studies provide valuable insights into the potential clinical applications of this compound diethylamine in addressing venous insufficiency.

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